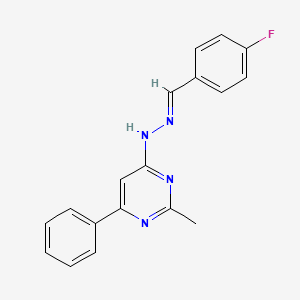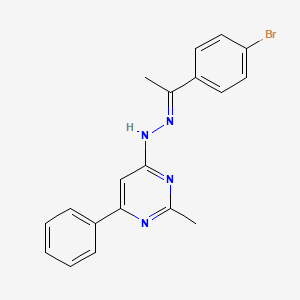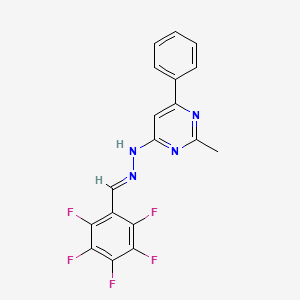![molecular formula C12H10BrIN4 B3843074 5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3843074.png)
5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine
描述
5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine is a complex organic compound that features both bromine and iodine atoms attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Bromination: The pyrimidine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Iodination: The iodination of the phenyl ring is achieved using iodine or an iodinating reagent like iodine monochloride (ICl).
Schiff Base Formation: The final step involves the formation of the Schiff base by reacting the brominated pyrimidine with the iodinated phenyl ethylideneamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrimidine ring and the Schiff base linkage.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Chemistry
In chemistry, 5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The halogen atoms can also participate in halogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
5-bromo-2-iodopyrimidine: A simpler analog with similar halogenation but lacking the Schiff base linkage.
5-bromo-N-(tert-butyl)pyrimidin-2-amine: Another derivative with a different substituent on the nitrogen atom.
4-iodo-5-bromopyrimidine: A positional isomer with the halogen atoms in different positions on the pyrimidine ring.
Uniqueness
5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine is unique due to its combination of a halogenated pyrimidine core and a Schiff base linkage. This structure provides a versatile platform for further functionalization and enhances its potential interactions with biological targets.
属性
IUPAC Name |
5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN4/c1-8(9-2-4-11(14)5-3-9)17-18-12-15-6-10(13)7-16-12/h2-7H,1H3,(H,15,16,18)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKOLSHKFKHQB-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)Br)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)Br)/C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3842991.png)

![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843006.png)


![N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843024.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843035.png)




![5-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843087.png)

![5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843098.png)
